4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone
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Overview
Description
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is an organic compound with the molecular formula C14H12BrNO. It is a derivative of indole, a versatile aromatic heterocyclic compound, and features a bromine atom at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone typically involves the bromination of an indole precursor followed by cyclization. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone involves its interaction with specific molecular targets and pathways. The bromine atom at the 6-position of the indole ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone: Similar structure but with bromine at the 5-position.
4-(5-Nitro-1H-indol-3-yl)cyclohex-3-enone: Contains a nitro group instead of bromine.
6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole: Different cyclohexane derivative with a spiro structure.
Uniqueness
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is unique due to its specific bromination pattern and the presence of the cyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(6-bromo-1H-indol-3-yl)cyclohex-3-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-10-3-6-12-13(8-16-14(12)7-10)9-1-4-11(17)5-2-9/h1,3,6-8,16H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZSQFCLRIUZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C2=CNC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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